Netropsin

Description

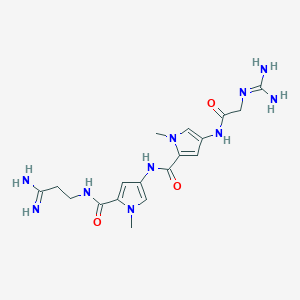

A basic polypeptide isolated from Streptomyces netropsis. It is cytotoxic and its strong, specific binding to A-T areas of DNA is useful to genetics research.

Properties

IUPAC Name |

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N10O3/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBIFFKSXLYUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63770-20-7 (hydrochloride) | |

| Record name | Netropsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00879834 | |

| Record name | Netropsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-30-8 | |

| Record name | Netropsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netropsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netropsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Netropsin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETROPSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B3O0RD7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Netropsin Action on AT-Rich DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netropsin is a naturally occurring polyamide antibiotic with potent antiviral and antitumor properties. Its biological activity stems from its ability to bind selectively and with high affinity to the minor groove of B-form DNA, particularly at sequences rich in Adenine (A) and Thymine (T). This specific recognition and binding interfere with DNA replication and transcription, ultimately leading to cellular apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with AT-rich DNA. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular basis of DNA-ligand interactions and their therapeutic applications.

The Molecular Mechanism of this compound-DNA Binding

This compound's interaction with the DNA minor groove is a well-studied example of sequence-specific molecular recognition. The binding process is driven by a combination of favorable enthalpic and entropic contributions, resulting in a highly stable complex.

Binding Site Recognition and Specificity

This compound exhibits a strong preference for binding to sequences of four to five consecutive A or T base pairs. This specificity is primarily attributed to the steric hindrance imposed by the exocyclic amino group of Guanine (G) in the minor groove, which would clash with the pyrrole rings of this compound.[1] The narrowness of the minor groove in AT-rich regions provides a snug fit for the crescent-shaped this compound molecule.[2]

Intermolecular Forces Driving the Interaction

The stability of the this compound-DNA complex is a result of a synergy of non-covalent interactions:

-

Hydrogen Bonds: The amide nitrogens of the this compound backbone form bifurcated hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine on the floor of the minor groove.[3][4] These hydrogen bonds are crucial for the precise positioning and orientation of the drug within the binding site.

-

Van der Waals Contacts: Close van der Waals interactions occur between the pyrrole rings of this compound and the sugar-phosphate backbone of the DNA, as well as the edges of the base pairs.[3] These contacts contribute significantly to the overall binding affinity.

-

Electrostatic Interactions: The positively charged guanidinium and amidinium groups at the termini of this compound interact favorably with the negatively charged phosphate backbone of DNA, providing a significant electrostatic contribution to the binding energy.[1]

-

Displacement of Water Molecules: The binding of this compound to the minor groove displaces a spine of ordered water molecules that normally resides there. This release of water molecules into the bulk solvent results in a favorable entropic contribution to the binding free energy.[5]

Conformational Changes in DNA upon Binding

The binding of this compound induces distinct conformational changes in the DNA structure:

-

Minor Groove Widening: The insertion of this compound into the minor groove causes it to widen by approximately 0.5 to 2.0 Å.[2][3]

-

Bending of the Helix Axis: The DNA helix axis is bent by about 8 degrees upon this compound binding.[2][6]

-

Straightening of A-Tracts: Electrophoresis studies have shown that this compound binding can eliminate the intrinsic curvature of A-tracts in DNA.[7][8]

Quantitative Analysis of this compound-DNA Binding

The interaction of this compound with various AT-rich DNA sequences has been extensively studied using a range of biophysical techniques. The following tables summarize key quantitative data from these studies.

Table 1: Thermodynamic Parameters of this compound Binding to Various DNA Sequences Determined by Isothermal Titration Calorimetry (ITC)

| DNA Sequence | Ka (M-1) x 108 | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| poly(dA-dT)·poly(dA-dT) | 2.84 | -9.3 | 2.2 | [9] |

| (GCGCGAATTCGCGC)2 | - | -9.3 | - | [7] |

| (CGCGCAATTGCGCG)2 | - | - | - | [7] |

| (GCGCAAATTTGCGC)2 | - | - | - | [7] |

| GCG hairpin (AATT site) | K1: 1.5 (± 0.2) x 107K2: 1.1 (± 0.3) x 106 | ΔH1: -10.5 (± 0.2)ΔH2: -21.4 (± 0.4) | - | [10] |

| CGC hairpin (AATT site) | K1: 1.2 (± 0.2) x 107K2: 1.4 (± 0.3) x 106 | ΔH1: -10.9 (± 0.2)ΔH2: -20.9 (± 0.3) | - | [10] |

| CG hairpin (AATT site) | K1: 1.8 (± 0.3) x 107K2: 1.2 (± 0.2) x 106 | ΔH1: -10.2 (± 0.2)ΔH2: -22.1 (± 0.5) | - | [10] |

| GC hairpin (AATT site) | K1: 1.6 (± 0.2) x 107K2: 1.3 (± 0.2) x 106 | ΔH1: -10.4 (± 0.2)ΔH2: -21.8 (± 0.4) | - | [10] |

Table 2: Binding Affinity of this compound to Specific DNA Sequences Determined by DNase I Footprinting

| DNA Sequence | Ka (M-1) | ΔH (kcal/mol) | Reference |

| d(GGTATACC)2 | 1.0 x 105 | -3.75 | [11] |

| AATT in pBR322 | 6.9 x 107 (estimated) | - | [12] |

Table 3: Structural Parameters of DNA and the this compound-DNA Complex

| Parameter | Free DNA | This compound-Bound DNA | Reference |

| Minor Groove Width | ~5.7 Å | 6.2 - 7.7 Å | [2][3] |

| Helix Axis Bend | 0° | 8° | [2][6] |

Experimental Protocols for Studying this compound-DNA Interactions

This section provides detailed methodologies for key experiments used to characterize the binding of this compound to DNA.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal VP-ITC)

-

This compound solution of known concentration (e.g., 100 µM) in a suitable buffer (e.g., 10 mM cacodylic acid, 100 mM NaCl, 1 mM EDTA, pH 6.5).

-

DNA solution of known concentration (e.g., 10 µM) in the same buffer.

-

Degassing station.

Procedure:

-

Sample Preparation:

-

Prepare this compound and DNA solutions in the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both solutions using UV-Vis spectroscopy.

-

Thoroughly degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 300 rpm).

-

Set the injection parameters: injection volume (e.g., 5-10 µL), spacing between injections (e.g., 180 seconds), and total number of injections (e.g., 20-30).

-

-

Loading the Calorimeter:

-

Carefully load the DNA solution into the sample cell, avoiding the introduction of air bubbles.

-

Load the this compound solution into the injection syringe.

-

-

Running the Experiment:

-

Perform an initial injection of a smaller volume (e.g., 1-2 µL) to account for diffusion from the syringe tip.

-

Initiate the automated titration sequence. The instrument will inject the this compound solution into the DNA solution at the specified intervals and measure the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the raw data (power vs. time) to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site or two-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

-

DNase I Footprinting

DNase I footprinting is used to identify the specific binding site of a ligand on a DNA fragment.

Materials:

-

32P-end-labeled DNA fragment containing the putative this compound binding site.

-

This compound solution at various concentrations.

-

DNase I enzyme.

-

DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.6, 4 mM MgCl2, 1 mM CaCl2, 150 mM KCl, 2 mM DTT, 100 µg/ml BSA).

-

Stop solution (e.g., 0.1 M EDTA, 0.6 M NH4OAc, 20 µg/ml sonicated salmon sperm DNA).

-

Phenol:chloroform.

-

Ethanol.

-

Sequencing gel apparatus and reagents.

-

Phosphorimager or X-ray film.

Procedure:

-

Probe Preparation:

-

Prepare a singly end-labeled DNA probe using 32P-dATP and Klenow fragment or T4 polynucleotide kinase.

-

Purify the labeled probe by gel electrophoresis.

-

-

Binding Reaction:

-

Incubate the labeled DNA probe with increasing concentrations of this compound in the DNase I reaction buffer for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes at room temperature).

-

Include a control reaction with no this compound.

-

-

DNase I Digestion:

-

Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, precisely controlled time (e.g., 1-2 minutes) to achieve, on average, one nick per DNA molecule.

-

The optimal DNase I concentration and digestion time should be determined empirically in a pilot experiment.

-

-

Reaction Termination and DNA Purification:

-

Stop the digestion by adding the stop solution.

-

Extract the DNA with phenol:chloroform and precipitate with ethanol.

-

Wash the DNA pellet with 70% ethanol and resuspend in loading buffer.

-

-

Gel Electrophoresis and Autoradiography:

-

Denature the DNA samples by heating and load them onto a high-resolution denaturing polyacrylamide sequencing gel.

-

Run the gel to separate the DNA fragments by size.

-

Dry the gel and expose it to a phosphorimager screen or X-ray film.

-

-

Data Analysis:

-

The binding of this compound will protect the DNA from cleavage by DNase I, resulting in a "footprint" - a region of the gel where the bands are absent or significantly reduced in intensity compared to the control lane. The location of the footprint reveals the binding site of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound-DNA complex in solution.

Materials:

-

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

High-purity synthetic DNA oligonucleotide containing the this compound binding site.

-

High-purity this compound.

-

NMR buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, in 90% H2O/10% D2O or 100% D2O).

Procedure:

-

Sample Preparation:

-

Dissolve the DNA oligonucleotide and this compound in the NMR buffer to the desired concentrations (typically in the mM range).

-

Anneal the DNA duplex by heating to 90 °C and slowly cooling to room temperature.

-

Prepare a series of samples with varying this compound-to-DNA molar ratios for titration experiments.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) 1H NMR spectra to monitor changes in the chemical shifts of the DNA and this compound protons upon complex formation. The imino protons of the DNA are particularly sensitive to binding events.

-

Acquire two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), to identify intermolecular contacts between this compound and the DNA.

-

13C and 15N-edited NMR experiments can provide additional structural restraints if isotopically labeled samples are available.

-

-

Data Analysis:

-

Assign the proton resonances of the free DNA and the this compound-DNA complex using standard sequential assignment strategies.

-

Analyze the changes in chemical shifts to identify the protons involved in the binding interface.

-

Identify intermolecular NOEs in the 2D spectra. These cross-peaks arise from protons that are close in space (< 5 Å) and provide direct evidence of the binding mode and orientation of this compound in the minor groove.

-

Use the collected NMR restraints (distances from NOEs and dihedral angles from coupling constants) to calculate a high-resolution 3D structure of the this compound-DNA complex using molecular modeling software.

-

Signaling Pathways and Cellular Effects of this compound

The binding of this compound to DNA can have significant downstream effects on cellular processes and signaling pathways.

Inhibition of Transcription Factor Binding

This compound can interfere with the binding of transcription factors that recognize AT-rich sequences in promoter regions. A notable example is the inhibition of the high mobility group A1 (HMGA1) protein binding to the promoter of the inducible nitric oxide synthase (NOS2) gene.[2] By occupying the AT-rich binding site, this compound prevents the recruitment of HMGA1, thereby attenuating the lipopolysaccharide (LPS)-induced expression of NOS2.[2] This has potential therapeutic implications in inflammatory conditions where NOS2 is overexpressed.

Cell Cycle Arrest and Polyploidisation

Studies have shown that this compound and other minor groove binders can interfere with cell cycle progression.[13] Specifically, they have been observed to cause a prolongation of the G1 phase and an arrest in the G2 phase of the cell cycle.[13] This impairment of the G2/M transition can lead to an increase in polyploid cells, which may contribute to the cytotoxic effects of the drug.

Conclusion and Future Directions

This compound serves as a paradigm for understanding the principles of sequence-specific DNA recognition by small molecules. The detailed knowledge of its mechanism of action, from the fundamental forces driving its binding to its cellular consequences, provides a solid foundation for the rational design of new DNA-binding agents with improved specificity and therapeutic potential. Future research in this area will likely focus on the development of "lexitropsins," synthetic analogs of this compound that can be programmed to recognize and bind to any desired DNA sequence, opening up new avenues for targeted gene regulation and personalized medicine. The continued application of advanced biophysical techniques will be crucial in elucidating the intricate details of these interactions and guiding the development of the next generation of DNA-targeted therapeutics.

References

- 1. Microscopic Rearrangement of Bound Minor Groove Binders Detected by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. geneticeducation.co.in [geneticeducation.co.in]

- 5. surface.syr.edu [surface.syr.edu]

- 6. med.upenn.edu [med.upenn.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular structure of the this compound-d(CGCGATATCGCG) complex: DNA conformation in an alternating AT segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Determination of equilibrium binding affinity of distamycin and this compound to the synthetic deoxyoligonucleotide sequence d(GGTATACC)2 by quantitative DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. The minor-groove binding DNA-ligands this compound, distamycin A and berenil cause polyploidisation via impairment of the G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

A Structural Basis for Netropsin-DNA Minor Groove Binding: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Netropsin, a natural product isolated from Streptomyces netropsis, is a well-characterized polyamide that demonstrates potent antimicrobial and antiviral activities. Its biological function is intrinsically linked to its ability to bind to the minor groove of double-stranded DNA, with a strong preference for A/T-rich sequences. This binding event interferes with essential cellular processes such as replication and transcription, making this compound a paradigm for understanding DNA-ligand recognition and a foundational model for the design of synthetic sequence-specific DNA-binding agents. This technical guide provides a comprehensive overview of the structural basis for this compound's interaction with DNA, presenting key quantitative data, detailed experimental methodologies, and visual representations of the binding mechanism and associated analytical workflows.

The Structural Architecture of the this compound-DNA Complex

The high-affinity and sequence-specific binding of this compound to the DNA minor groove is a thermodynamically favorable process, driven primarily by enthalpic contributions.[1][2] This interaction is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.

1.1. Sequence Specificity and Recognition:

This compound exhibits a strong preference for binding to sequences of at least four consecutive A·T base pairs.[3][4] The specificity is not primarily dictated by direct hydrogen bonding to the base edges, but rather by the unique steric and electrostatic environment of the A/T-rich minor groove. The absence of the exocyclic amino group of guanine in the minor groove of A/T tracts provides a snug, deep, and narrow binding pocket that is sterically complementary to the crescent shape of the this compound molecule.[2][4] Conversely, the presence of the guanine N2-amino group in G·C base pairs creates a steric clash that prevents the deep penetration of this compound required for high-affinity binding.[2][4]

1.2. Key Molecular Interactions:

X-ray crystallography and NMR spectroscopy have provided atomic-level insights into the this compound-DNA complex.[5][6][7][8] The key interactions stabilizing the complex include:

-

Hydrogen Bonds: The amide nitrogens of the this compound backbone form bifurcated hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine on the floor of the minor groove.[3][5][8] These interactions are crucial for the correct positioning and orientation of the drug within the groove.

-

Van der Waals Contacts: Close van der Waals interactions occur between the pyrrole rings of this compound and the C2 hydrogens of adenine residues, as well as the sugar-phosphate backbone of the DNA.[3][4] These contacts are critical for the sequence-reading ability of the molecule.

-

Electrostatic Interactions: The positively charged guanidinium and amidinium groups at the termini of this compound interact favorably with the negatively charged phosphate backbone of DNA, contributing to the overall binding affinity.[7]

-

Displacement of Water: The binding of this compound into the minor groove displaces the "spine of hydration," a structured network of water molecules typically found in A/T-rich regions.[8][9] The release of these water molecules contributes favorably to the binding entropy.[1][2]

The binding of this compound induces conformational changes in the DNA, including a slight widening of the minor groove and a bending of the helical axis.[3][9]

Quantitative Analysis of this compound-DNA Binding

The interaction between this compound and DNA has been extensively quantified using various biophysical techniques. The following tables summarize key thermodynamic and structural parameters reported in the literature.

Table 1: Thermodynamic Parameters for this compound-DNA Interaction

| DNA Sequence | Technique | Binding Constant (K) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| poly(dA-dT)·poly(dA-dT) | ITC | 2.84 x 10⁸ M⁻¹ (at 25°C) | -11.5 | -9.3 | 2.2 | [2] |

| poly(dA)·poly(dT) | ITC | - | - | - | - | [1] |

| d(CGCGAATTCGCG)₂ | ITC | - | - | - | - | [1] |

| d(CTGAnPTTCAG)₂ | Fluorescence Titration | ~10⁵ M⁻¹ (at 25°C) | -29 kJ/mol (~-6.9) | -12 kJ/mol (~-2.9) | +55 J/mol·K (~4.1 at 25°C) | [10] |

Note: Values from different studies may vary due to different experimental conditions (e.g., temperature, buffer composition, ionic strength). Conversion: 1 cal = 4.184 J.

Table 2: Structural Parameters of the this compound-DNA Complex from Crystallography

| DNA Sequence | PDB ID | Resolution (Å) | Key Hydrogen Bond Distances (Å) | Minor Groove Width (Å) | Reference |

| d(CGCGATATCGCG) | 1DNE | 2.4 | N/A (Disordered model) | Narrow | [6][7] |

| d(CGCAATTGCG) | - | 2.4 | Amide to A(N3)/T(O2) | - | [5] |

| C-G-C-G-A-A-T-T-BrC-G-C-G | - | - | Amide NH to Adenine N3 and Thymine O2 | Widened by 0.5-2.0 Å | [8][9] |

Experimental Protocols

The study of this compound-DNA interactions relies on a suite of biophysical and structural biology techniques. Detailed methodologies for key experiments are provided below.

3.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

-

Instrumentation: An isothermal titration calorimeter (e.g., from Malvern Panalytical, TA Instruments).

-

Sample Preparation:

-

Prepare a solution of the DNA oligomer of interest (typically 10-100 µM) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Prepare a concentrated solution of this compound (typically 10-20 times the DNA concentration) in the identical buffer. Thoroughly degas both solutions.

-

-

Experimental Procedure:

-

Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Perform a series of small, sequential injections (e.g., 5-10 µL) of the this compound solution into the DNA solution.

-

Record the heat change after each injection.

-

As a control, perform a separate titration of this compound into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change peaks to obtain the heat evolved per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract Kₐ, ΔH, and n.

-

3.2. DNase I Footprinting

DNase I footprinting is used to identify the specific DNA sequence where a ligand binds. The bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" in the cleavage pattern.

-

Materials:

-

DNA fragment of interest, radioactively or fluorescently labeled at one 5' end.

-

This compound solution at various concentrations.

-

DNase I.

-

Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂).

-

Stop solution (e.g., formamide, EDTA, loading dyes).

-

Denaturing polyacrylamide gel.

-

-

Experimental Procedure:

-

Incubate the end-labeled DNA with varying concentrations of this compound to allow binding equilibrium to be reached.

-

Add a predetermined, limited amount of DNase I to each reaction and incubate for a short, defined period to achieve partial digestion (on average, one cut per DNA molecule).

-

Stop the reaction by adding the stop solution.

-

Denature the DNA fragments by heating.

-

Separate the fragments by size on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

-

Data Analysis:

-

The region where this compound binds will appear as a gap in the ladder of DNA fragments compared to the control lane (no this compound), indicating protection from DNase I cleavage. The size of the footprint reveals the size of the binding site.

-

3.3. X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information of the this compound-DNA complex.

-

Methodology:

-

Crystallization: Co-crystallize the purified DNA oligonucleotide with this compound. This is typically achieved using the hanging drop or sitting drop vapor diffusion method, screening a wide range of crystallization conditions (precipitants, pH, temperature).

-

Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.

-

Structure Solution: The phases of the diffracted X-rays are determined using methods such as molecular replacement (if a similar structure is known) or experimental phasing.

-

Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined computationally to improve its fit to the experimental diffraction data, resulting in a final, high-resolution structure.

-

Visualizing Interactions and Workflows

Graphical representations are invaluable for understanding the complex relationships in molecular biology. The following diagrams, generated using the DOT language, illustrate the this compound-DNA binding mechanism and a typical experimental workflow.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 3. Solution structure of the DNA complex with a quinacrine-netropsin hybrid molecule by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

- 7. DNase I footprinting [gene.mie-u.ac.jp]

- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 9. Determination of this compound-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Changes in drug 13C NMR chemical shifts as a tool for monitoring interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Recognition: A Deep Dive into the Thermodynamics of Netropsin-DNA Interaction

For Immediate Release

This technical guide provides an in-depth exploration of the thermodynamic principles governing the interaction between Netropsin and DNA. Tailored for researchers, scientists, and professionals in drug development, this document dissects the core energetic factors that drive the binding of this well-known minor groove binder to its DNA target. Through a comprehensive review of key experimental data, this guide aims to illuminate the complex interplay of forces that underpin molecular recognition in this classic drug-DNA system.

Core Thermodynamic Principles of this compound-DNA Binding

The interaction of this compound with the minor groove of DNA, particularly at A/T-rich sequences, is a finely tuned process governed by a delicate balance of enthalpic and entropic contributions. The binding is predominantly enthalpy-driven, signifying that the formation of favorable interactions, such as hydrogen bonds and van der Waals contacts between the drug and the DNA, is the primary driving force for complex formation.[1][2] However, the entropic component, which relates to the change in the system's disorder, also plays a crucial, and at times, complex role.

A significant finding in the study of this compound-DNA thermodynamics is the observation of two distinct, thermodynamically different binding modes at a single AATT binding site.[3][4][5] Isothermal Titration Calorimetry (ITC) experiments have revealed that this compound can form two types of complexes, each with a unique thermodynamic signature.[3][4][5] One complex is characterized by a more favorable binding enthalpy, while the other is associated with a less favorable enthalpy but a more favorable entropy.[6] This phenomenon has been attributed to different bound conformations of this compound within the minor groove, potentially involving the displacement or inclusion of water molecules.[6][7]

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the interaction of this compound with various DNA sequences, as determined by different experimental techniques.

Table 1: Thermodynamic Parameters of this compound Binding to a d(GCGAATTCGC)2 Duplex at 25°C

| Parameter | Value | Unit | Reference |

| Binding Constant (K) | ~10⁹ | M⁻¹ | [1] |

| Gibbs Free Energy (ΔG°) | -11.5 | kcal/mol | [2] |

| Enthalpy (ΔH°) | -9.3 | kcal/mol | [2] |

| Entropy (TΔS°) | +2.2 | kcal/mol | Calculated |

Table 2: Thermodynamic Parameters for the Two Binding Modes of this compound to an AATT-Containing Hairpin DNA

| Binding Mode | Binding Constant (K) | Enthalpy (ΔH°) | Entropy (TΔS°) |

| High Affinity | Higher | Less Favorable | More Favorable |

| Low Affinity | Lower | More Favorable | Less Favorable (often negative) |

Note: Specific values for the two binding modes are highly dependent on the specific DNA sequence and experimental conditions. The table illustrates the general trend observed.

Table 3: Heat Capacity Change (ΔCp) for this compound Binding

| DNA Construct | ΔCp | Unit | Key Observation | Reference |

| AATT-containing hairpin | -0.19 (Site 1) | kcal mol⁻¹ K⁻¹ | Typical for minor groove binding, suggesting water displacement. | [8] |

| AATT-containing hairpin | Break at ~303 K (Site 2) | kcal mol⁻¹ K⁻¹ | Suggests the involvement of a bridging water molecule in the lower affinity complex. | [7][8] |

Experimental Protocols

The thermodynamic characterization of the this compound-DNA interaction relies on a suite of biophysical techniques. The primary method for directly measuring the heat changes associated with binding is Isothermal Titration Calorimetry (ITC).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a biomolecular interaction. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (DNA) at a constant temperature. The resulting heat changes are measured and used to determine the binding affinity (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated using the relationship: ΔG° = -RTlnKₐ = ΔH° - TΔS°.

Methodology:

-

Sample Preparation: Highly purified and accurately concentrated solutions of this compound and the target DNA oligomer are prepared in the same buffer to minimize heats of dilution.

-

Instrumentation: A high-sensitivity isothermal titration calorimeter is used. The sample cell is filled with the DNA solution, and the injection syringe is filled with the this compound solution.

-

Titration: A series of small, precise injections of the this compound solution are made into the DNA solution. The heat change after each injection is measured.

-

Data Analysis: The raw data, a series of heat spikes for each injection, are integrated to obtain the heat change per mole of injectant. This is then plotted against the molar ratio of this compound to DNA. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site or two-site model) to extract the thermodynamic parameters.[4][5]

Other Supporting Techniques

-

DNase I Footprinting: This technique can be used to determine sequence-dependent binding constants by analyzing the protection pattern of DNA from enzymatic cleavage upon this compound binding at different temperatures.[9][10]

-

Mass Spectrometry (MS), Polyacrylamide Gel Electrophoresis (PAGE), and Nuclear Magnetic Resonance (NMR) Spectroscopy: These methods have been used to confirm the stoichiometry of the this compound-DNA complex and to provide evidence for the existence of two distinct bound species, ruling out alternative explanations such as a this compound-induced DNA structural transition.[3][4][5]

Visualizing the Thermodynamics of Interaction

To better understand the concepts discussed, the following diagrams illustrate key experimental and logical workflows.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Caption: Relationship between key thermodynamic parameters.

Conclusion

The thermodynamic landscape of the this compound-DNA interaction is multifaceted, characterized by a dominant enthalpic driving force and the intriguing presence of multiple binding modes. Understanding these thermodynamic signatures is paramount for the rational design of new DNA-binding agents with improved affinity and specificity. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the principles of molecular recognition in the pursuit of novel therapeutics. The complexity of this seemingly simple interaction underscores the intricate nature of drug-DNA recognition and highlights the power of thermodynamic analysis in unraveling its fundamental mechanisms.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Break in the heat capacity change at 303 K for complex binding of this compound to AATT containing hairpin DNA constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Break in the Heat Capacity Change at 303 K for Complex Binding of this compound to AATT Containing Hairpin DNA Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermodynamic data from drug-DNA footprinting experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

A Deep Dive into Netropsin: Unraveling its DNA Binding Affinity and Sequence Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netropsin, a naturally occurring oligopeptide antibiotic, has long been a subject of intense scientific scrutiny due to its remarkable ability to bind to the minor groove of DNA with high affinity and specificity. This property has not only made it a valuable tool in molecular biology for studying DNA-protein interactions but has also positioned it as a foundational scaffold for the design of synthetic DNA-binding agents with therapeutic potential. This technical guide provides a comprehensive overview of this compound's binding characteristics, detailing the quantitative aspects of its affinity, the nuances of its sequence preference, and the experimental methodologies employed to elucidate these features.

Core Concepts of this compound-DNA Interaction

This compound binds to the minor groove of B-form DNA, demonstrating a strong preference for sequences rich in adenine (A) and thymine (T) base pairs.[1][2] The molecule's elongated, crescent shape complements the curvature of the DNA minor groove. Its structure, featuring two N-methylpyrrole carboxamide units and two positively charged terminal guanidinium and amidinium groups, is crucial for its binding mechanism.

The binding is primarily driven by a combination of forces:

-

Hydrogen Bonding: The amide NH groups of the this compound backbone form hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine, which are exposed in the minor groove.[3]

-

Van der Waals Interactions: Close van der Waals contacts are formed between the pyrrole rings of this compound and the walls of the minor groove, contributing to the stability of the complex.[3]

-

Electrostatic Interactions: The positively charged termini of this compound interact favorably with the negatively charged phosphate backbone of DNA.[4]

This multi-faceted interaction displaces the "spine of hydration," a structured layer of water molecules typically found in the minor groove of A/T-rich DNA, a process that is entropically favorable and contributes to the high binding affinity.[3] The presence of G-C base pairs disrupts the binding due to the steric hindrance from the exocyclic amino group of guanine in the minor groove.[5][6]

Quantitative Analysis of Binding Affinity

The affinity of this compound for various DNA sequences has been quantified using several biophysical techniques. The following table summarizes key binding data from the literature.

| DNA Sequence | Method | Binding Constant (K) | Dissociation Constant (Kd) | Gibbs Free Energy (ΔG) | Enthalpy (ΔH) | Reference |

| poly[d(AT)]·poly[d(AT)] | Calorimetry | 2.84 x 10⁸ M⁻¹ (at 25°C) | - | -11.5 kcal/mol | -9.3 kcal/mol | [5] |

| d(GGTATACC)₂ | DNase I Footprinting | 1.0 x 10⁵ M⁻¹ (at 25°C) | - | - | -3.75 kcal/mol | [7] |

| SELEX 1 (with AATT sites) | SPR | ~10⁷ M⁻¹ (strong site) | 20 - 30 nM | - | - | [8] |

| SELEX 2 (with AATT sites) | SPR | - | 20 - 30 nM | - | - | [8] |

Note: Direct comparison of values should be made with caution due to variations in experimental conditions (e.g., temperature, buffer composition).

Sequence Specificity of this compound Binding

This compound exhibits a clear preference for binding to contiguous stretches of four or more A/T base pairs.[9] However, the specific arrangement of these base pairs can significantly influence binding affinity.

| Preferred Binding Motifs | Comments | References |

| AATT | Generally a high-affinity binding site. | [4][9][10] |

| AAAA/TTTT | Also a strong binding site, often comparable to AATT. | [9] |

| TTAA | Lower affinity compared to AATT. | [9] |

| TATA | Significantly lower affinity. The TpA step is known to decrease binding affinity for many minor groove binders. | [9] |

| ATAT | Generally disfavored compared to homopolymeric A/T tracts. | [9] |

The flanking sequences surrounding the core A/T-rich binding site can also modulate this compound's binding affinity.[4]

Experimental Protocols

A variety of experimental techniques are employed to characterize the binding of this compound to DNA. Below are detailed outlines of some of the key methodologies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (DNA). This allows for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Methodology:

-

Sample Preparation: A solution of the target DNA (e.g., a hairpin duplex containing the binding site) is placed in the sample cell of the calorimeter. A concentrated solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer (e.g., BPES buffer: 20 mM NaCl, 20 mM phosphate, 0.1 mM EDTA, pH 7.0) to minimize heat of dilution effects.[4]

-

Titration: A series of small, precise injections of the this compound solution are made into the DNA solution while the temperature is kept constant.

-

Data Acquisition: The heat released or absorbed after each injection is measured by the instrument.

-

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of this compound to DNA, is fitted to a binding model. This fitting provides the thermodynamic parameters of the interaction.[4]

Quantitative DNase I Footprinting

This technique identifies the specific DNA sequences to which a ligand binds and can be adapted to determine binding constants. The principle is that a bound ligand protects the DNA from cleavage by the DNase I enzyme.

Methodology:

-

DNA Preparation: A DNA fragment of interest is radioactively or fluorescently labeled at one end.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixtures, resulting in partial, random cleavage of the DNA.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

-

Analysis: The gel is autoradiographed or imaged. The regions where this compound is bound will show a "footprint," a gap in the ladder of DNA fragments, as the enzyme was prevented from cutting. By quantifying the disappearance of bands at specific concentrations of this compound, one can calculate the binding affinity for each site.[7][11][12]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for determining the stoichiometry and binding affinity of non-covalent complexes like this compound-DNA.

Methodology:

-

Sample Preparation: Solutions containing a fixed concentration of the DNA hairpin and varying concentrations of this compound are prepared in a volatile buffer (e.g., ammonium acetate) to be compatible with mass spectrometry.[4]

-

Injection: The samples are introduced into the mass spectrometer via electrospray ionization, which gently transfers the non-covalent complexes from solution to the gas phase.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The free DNA and the this compound-DNA complexes will have distinct m/z values.

-

Data Analysis: By analyzing the relative intensities of the peaks corresponding to the free and bound DNA at different this compound concentrations, the binding constant can be determined.[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

-

Chip Preparation: A DNA oligonucleotide containing the target binding site is immobilized on the surface of a sensor chip.

-

Binding and Dissociation: A solution containing this compound is flowed over the chip surface (association phase), followed by a flow of buffer alone (dissociation phase).

-

Signal Detection: The binding of this compound to the immobilized DNA causes a change in the refractive index, which is detected and recorded in a sensorgram (a plot of response units versus time).

-

Data Analysis: The kinetic parameters of the interaction (association rate constant, k_a, and dissociation rate constant, k_d) are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is then calculated as k_d / k_a.[8]

Visualizing this compound-DNA Interaction and Experimental Workflow

The Logic of this compound's Sequence-Specific Binding

Caption: Logical flow of how this compound's structural features lead to specific, high-affinity binding in the DNA minor groove.

General Experimental Workflow for Binding Affinity Determination

Caption: A generalized workflow for determining the binding affinity of this compound to a specific DNA sequence.

Conclusion

This compound remains a cornerstone for understanding the principles of DNA minor groove recognition. Its well-defined binding mode, characterized by a strong preference for A/T-rich sequences and a binding process driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions, has been thoroughly investigated through a variety of robust experimental techniques. The quantitative data and methodologies presented in this guide offer a detailed resource for researchers aiming to leverage the properties of this compound in their work, whether for fundamental studies of DNA interactions or for the rational design of novel DNA-targeted therapeutics. The continued exploration of this compound and its analogs promises to yield deeper insights into the complex language of molecular recognition at the genomic level.

References

- 1. Genome-Targeted Drug Design: Understanding the this compound-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional Regulation of Congocidine (this compound) Biosynthesis and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular origin of DNA-drug specificity in this compound and distamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Determination of equilibrium binding affinity of distamycin and this compound to the synthetic deoxyoligonucleotide sequence d(GGTATACC)2 by quantitative DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A host–guest approach for determining drug–DNA interactions: an example using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of this compound-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Netropsin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netropsin hydrochloride is a well-characterized polyamide antibiotic originally isolated from Streptomyces netropsis. It is a DNA minor groove binding agent with a strong preference for AT-rich sequences. This property has made it a valuable tool in molecular biology and a scaffold for the design of new therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, including detailed experimental protocols and its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound hydrochloride are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various research and development settings.

Table 1: General Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆N₁₀O₃ · 2HCl | [1] |

| Molecular Weight | 503.39 g/mol | [1] |

| Appearance | Faintly yellow powder | |

| Melting Point | 225-228 °C | [2] |

| Predicted pKa | 14.37 ± 0.70 | Chemicalize |

Table 2: Solubility Profile of this compound Hydrochloride

| Solvent | Solubility | Source |

| Water | 20 mg/mL (requires sonication) | [3][4] |

| DMSO | 125 mg/mL (requires sonication) | [3][4] |

| Ethanol | Soluble | |

| Methanol | Soluble in methanol (30 mg/ml) | [5] |

| Dimethylformamide (DMF) | TBD | [6] |

TBD: To Be Determined

Table 3: Spectroscopic Properties of this compound Hydrochloride

| Property | Wavelength(s) | Notes | Source |

| UV-Vis λmax | 236 nm, 296 nm | In aqueous solution | Thermo Fisher Scientific |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are protocols for key experiments related to this compound hydrochloride.

Melting Point Determination

The melting point of this compound hydrochloride can be determined using the capillary method with a calibrated melting point apparatus.[7][8]

Protocol:

-

Ensure the this compound hydrochloride sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Solubility Determination

The equilibrium solubility of this compound hydrochloride can be determined by the shake-flask method.

Protocol:

-

Add an excess amount of this compound hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and determine the concentration of this compound hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the solubility in mg/mL or other appropriate units.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring the change in UV absorbance as a function of pH.[9][10][11][12][13]

Protocol:

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or DMSO).

-

Add a small, constant volume of the this compound hydrochloride stock solution to each buffer solution to obtain a final concentration suitable for UV-Vis analysis.

-

Measure the UV-Vis spectrum (e.g., 200-400 nm) of each solution.

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for assessing the stability of this compound hydrochloride and separating it from potential degradation products.[14][15][16][17][18]

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 296 nm).

-

Temperature: 25 °C.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.[19][20][21][22][23]

-

-

Analysis: Analyze the stressed samples by HPLC to demonstrate that the method can separate the intact drug from all degradation products.

Mechanism of Action: DNA Minor Groove Binding

This compound hydrochloride exerts its biological activity by binding to the minor groove of double-stranded DNA, with a high affinity for AT-rich sequences. This interaction is non-intercalative and is driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. The binding of this compound to the DNA minor groove can interfere with essential cellular processes such as DNA replication and transcription, leading to its antibiotic and antiviral effects.

Visualizations

Chemical Structure of this compound Hydrochloride

Caption: Chemical structure of this compound hydrochloride.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Signaling Pathway: this compound-DNA Interaction

Caption: Mechanism of this compound's interaction with DNA.

References

- 1. This compound Streptomyces netropsis, = 98 HPLC and TLC, powder 18133-22-7 [sigmaaldrich.com]

- 2. medkoo.com [medkoo.com]

- 3. glpbio.com [glpbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. toku-e.com [toku-e.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. thinksrs.com [thinksrs.com]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 11. ijper.org [ijper.org]

- 12. metfop.edu.in [metfop.edu.in]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. turkjps.org [turkjps.org]

- 16. researchgate.net [researchgate.net]

- 17. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 18. sciencescholar.us [sciencescholar.us]

- 19. ema.europa.eu [ema.europa.eu]

- 20. iagim.org [iagim.org]

- 21. database.ich.org [database.ich.org]

- 22. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 23. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

The Molecular Recognition of DNA by Netropsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netropsin, a naturally occurring oligopeptide antibiotic, is a well-characterized DNA minor groove binding agent with a strong preference for A-T rich sequences. Its ability to selectively recognize and bind to specific DNA sequences has made it a foundational model for understanding DNA-ligand interactions and a scaffold for the design of synthetic DNA-binding molecules with therapeutic potential. This technical guide provides an in-depth overview of the molecular mechanisms governing this compound-DNA recognition, detailed experimental protocols for studying these interactions, and a summary of the key quantitative data that define this process.

Core Principles of this compound-DNA Recognition

This compound binds to the minor groove of B-DNA, displacing the spine of hydration.[1][2] This interaction is non-intercalative and is driven by a combination of forces that collectively contribute to its high affinity and sequence specificity.

Structural Basis of Interaction

X-ray crystallography and NMR spectroscopy have revealed the atomic-level details of the this compound-DNA complex.[1][2][3] The crescent-shaped this compound molecule fits snugly into the narrow minor groove of A-T rich DNA sequences.[4] This binding is stabilized by a network of hydrogen bonds between the amide NH groups of this compound and the N3 atoms of adenine and O2 atoms of thymine on the floor of the minor groove.[1][2]

Van der Waals interactions also play a crucial role in the specificity of this compound.[1][2] Close contacts between the pyrrole rings of this compound and the C2-H of adenine contribute to the preference for A-T tracts.[1][2] The presence of a G-C base pair would introduce a bulky amino group from guanine into the minor groove, sterically hindering the binding of this compound.[5]

Sequence Specificity

This compound exhibits a strong preference for sequences containing at least four consecutive A-T base pairs.[1] The binding affinity is influenced by the specific sequence within the A-T tract, with a lower affinity observed for sites containing a 5'-TA-3' step.[6][7] This suggests that local DNA conformation, influenced by base stacking, plays a role in recognition.

Thermodynamic Profile

The binding of this compound to DNA is a thermodynamically favorable process, characterized by a high binding affinity (Ka in the range of 10^5 to 10^9 M⁻¹).[8][9][10] The interaction is primarily enthalpy-driven, indicating the formation of strong, favorable interactions such as hydrogen bonds.[8][11] The binding is also associated with a positive entropy change, which is attributed to the release of water molecules from the minor groove and the displacement of condensed counterions.[8][11]

Quantitative Data on this compound-DNA Interaction

The following tables summarize the quantitative thermodynamic and binding affinity data for the interaction of this compound with various DNA sequences.

Table 1: Thermodynamic Parameters of this compound-DNA Binding

| DNA Sequence | Method | Temperature (°C) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| poly[d(AT)]·poly[d(AT)] | Calorimetry | 25 | -11.5 | -9.3 | +2.2 | [12] |

| poly[d(GC)]·poly[d(GC)] | Calorimetry | 25 | -5.6 | +2.5 | +8.1 | [12] |

| d(GGTATACC)₂ | DNase I Footprinting | 25 | -6.8 | -3.75 | +3.05 | [9] |

| d(CTGAnPTTCAG)₂ | Fluorescence Titration | 25 | -6.9 | -2.9 | +4.0 | [13] |

Table 2: Binding Constants (Ka) of this compound for Various DNA Sequences

| DNA Sequence | Method | Ka (M⁻¹) | Reference |

| poly[d(AT)]·poly[d(AT)] | Calorimetry | 2.84 x 10⁸ | [12] |

| Calf Thymus DNA | CD Spectroscopy | 2.9 x 10⁵ | [10] |

| d(GGTATACC)₂ | DNase I Footprinting | 1.0 x 10⁵ | [9] |

Experimental Protocols for Studying this compound-DNA Interactions

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the protocols for key experiments used to characterize the this compound-DNA interaction.

DNase I Footprinting

DNase I footprinting is used to identify the specific binding site of this compound on a DNA fragment.[9][14]

Experimental Workflow for DNase I Footprinting

Caption: Workflow for DNase I footprinting to identify this compound binding sites.

Protocol:

-

DNA Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with ³²P.[9]

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.5 mM DTT).[15] Incubate for a sufficient time to reach equilibrium (e.g., 17 hours at room temperature).[15]

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture and incubated for a short period (e.g., 2-8 minutes) to introduce on average one nick per DNA molecule.[9][15]

-

Reaction Quenching: The digestion is stopped by adding a solution containing a chelating agent (e.g., EDTA) and a denaturant.[16]

-

Analysis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" on the gel.[14]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of this compound-DNA binding.[17][18][19]

Experimental Workflow for Isothermal Titration Calorimetry

Caption: Workflow for Isothermal Titration Calorimetry of this compound-DNA binding.

Protocol:

-

Sample Preparation: Prepare solutions of DNA and this compound in the same buffer (e.g., 20 mM phosphate, 20 mM NaCl, 0.1 mM EDTA, pH 7.0).[3] The DNA concentration in the sample cell is typically in the micromolar range, and the this compound concentration in the syringe is 10-20 times higher.

-

Titration: A series of small injections of the this compound solution are made into the DNA solution in the calorimeter cell at a constant temperature (e.g., 25°C).[3]

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of this compound to DNA. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound-DNA complex in solution.[20][21]

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR spectroscopy to study the this compound-DNA complex.

Protocol:

-

Sample Preparation: The DNA sample is dissolved in a suitable buffer, often containing D₂O for solvent suppression (e.g., 10% D₂O/90% BPES buffer (20 mM NaCl, 20 mM phosphate, 0.1 mM EDTA), pH 7.0).[3] this compound is titrated into the DNA solution.

-

Data Acquisition: 1D and 2D NMR spectra (e.g., ¹H, ¹³C, NOESY, COSY) are acquired on a high-field NMR spectrometer.[3][20]

-

Data Analysis: The chemical shifts of the DNA and this compound protons are assigned. Intermolecular Nuclear Overhauser Effects (NOEs) between this compound and DNA protons are identified to determine their spatial proximity. This information is then used to calculate a high-resolution 3D structure of the complex.[21]

X-ray Crystallography

X-ray crystallography provides a static, high-resolution 3D structure of the this compound-DNA complex in the solid state.[22][23]

Experimental Workflow for X-ray Crystallography

Caption: Workflow for determining the structure of a this compound-DNA complex by X-ray crystallography.

Protocol:

-

Crystallization: A highly purified and concentrated solution of the this compound-DNA complex is prepared. Crystallization conditions are screened using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the crystal's unit cell dimensions and space group. The phase problem is solved, and an electron density map is calculated. An atomic model of the this compound-DNA complex is built into the electron density map and refined to obtain the final high-resolution structure.[22][23]

Biological Implications and Logical Relationships

The binding of this compound to the DNA minor groove has significant biological consequences, primarily through the inhibition of DNA-dependent processes.

Interference with Transcription Factor Binding

This compound can compete with minor groove-binding proteins, such as the High Mobility Group A (HMGA) proteins, for binding to A-T rich sequences in promoter regions.[24][25] By occupying these sites, this compound can disrupt the assembly of transcription initiation complexes and thereby modulate gene expression.[24][25]

Logical Relationship: Inhibition of HMGA1-Mediated Transcription

Caption: this compound competitively inhibits the binding of HMGA1 to A-T rich promoters.

Effects on DNA Replication and Transcription

By binding to DNA, this compound can interfere with the progression of DNA and RNA polymerases, leading to the inhibition of replication and transcription.[4] It has also been shown to specifically enhance transcriptional termination at certain terminator sites.[26]

Cell Cycle Effects

Studies have shown that this compound can cause a prolongation of the G1 phase and an arrest in the G2 phase of the cell cycle, leading to increased polyploidisation.[13]

Conclusion

The molecular recognition of DNA by this compound is a well-defined process characterized by high affinity and specificity for A-T rich sequences in the minor groove. This interaction is driven by a combination of enthalpically favorable hydrogen bonding and van der Waals interactions, as well as an entropically favorable release of bound water and counterions. The detailed understanding of this interaction, facilitated by the experimental techniques outlined in this guide, has been instrumental in the field of molecular recognition and continues to inform the design of novel DNA-targeted therapeutics. For researchers and drug development professionals, a thorough grasp of these core principles and experimental methodologies is essential for the rational design and evaluation of next-generation DNA-binding agents.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. The molecular origin of DNA-drug specificity in this compound and distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. Optical microscopy and multinuclear NMR investigation of the liquid crystalline this compound–DNA complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. surface.syr.edu [surface.syr.edu]

- 8. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 10. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The minor-groove binding DNA-ligands this compound, distamycin A and berenil cause polyploidisation via impairment of the G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNase I footprinting [gene.mie-u.ac.jp]

- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Microscopic Rearrangement of Bound Minor Groove Binders Detected by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]

- 23. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effects of bifunctional this compound-related minor groove-binding ligands on mammalian type I DNA topoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound specifically enhances RNA polymerase II termination at terminator sites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Pharmacology of Netropsin

Disclaimer: Extensive research has revealed a significant lack of publicly available data on the classical pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of Netropsin. Its historical use as a research tool and concerns regarding its toxicity profile may have limited extensive in vivo pharmacokinetic studies. This guide, therefore, focuses on the well-documented molecular pharmacology and experimental applications of this compound, providing a comprehensive overview of its mechanism of action, interaction with biological targets, and methodologies for its study.

Introduction to this compound

This compound is a polyamide antibiotic originally isolated from Streptomyces netropsis. It is a well-characterized DNA minor groove binder with a strong preference for AT-rich sequences.[1] This property has made it an invaluable tool in molecular biology for studying DNA-protein interactions and a scaffold for the design of sequence-specific DNA binding agents. While it possesses antibiotic and antiviral properties, its clinical application has been limited by its toxicity.[2]

Molecular Mechanism of Action

This compound's biological effects are primarily a consequence of its high-affinity binding to the minor groove of B-form DNA. This interaction is non-covalent and sequence-specific, targeting runs of four or more A-T base pairs. The binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.[3] X-ray crystallography and NMR studies have revealed that the amide NH groups of this compound form bifurcated hydrogen bonds with the N3 atoms of adenine and O2 atoms of thymine on opposite DNA strands.[3]

A key and well-studied mechanism of action is its ability to interfere with the binding of architectural transcription factors, such as the high mobility group A1 (HMGA1) protein. HMGA1 binds to AT-rich sequences in gene promoters to facilitate the assembly of transcriptional machinery. By occupying these binding sites, this compound can competitively inhibit the binding of HMGA1, thereby modulating gene expression.[3]

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data regarding the in vivo administration and in vitro bioactivity of this compound.

Table 1: In Vivo Administration of this compound

| Animal Model | Condition | Route of Administration | Dose | Outcome | Reference |

| Mouse (C57BL/6) | Endotoxemia (LPS-induced) | Intraperitoneal (i.p.) | 25 mg/kg | Improved survival | [3] |

Table 2: In Vitro Bioactivity and DNA Binding Affinity of this compound

| Assay Type | System/Target | Concentration/Parameter | Value | Reference |

| Macrophage Transfection | Attenuation of NOS2 promoter activity | This compound Concentration | 10 µM and 25 µM | [3] |

| Electrophoretic Mobility Shift Assay (EMSA) | Interference with HMGA1-DNA binding | This compound Concentration | 0.25 µM | [3] |

| Quantitative DNase I Footprinting | Binding to d(GGTATACC)2 | Association Constant (Ka) at 25°C | 1.0 x 10⁵ M⁻¹ | [4] |

| Calorimetry | Binding to polymeric DNA | Association Constant (K) at 25°C | ~10⁹ M⁻¹ | [5] |

| Thermal Denaturation | Complex with NOS2 Oct DNA | Melting Temperature (Tm) Shift | +13°C | [3] |